molecular formula C13H23N3O B2777696 3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea CAS No. 1396685-03-2

3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea

Cat. No.: B2777696
CAS No.: 1396685-03-2
M. Wt: 237.347
InChI Key: KBDCBPXSXPZXEW-UHFFFAOYSA-N
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Description

3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea is a synthetic organic compound that features a urea functional group This compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a but-2-yn-1-yl chain

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in biological studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea typically involves the following steps:

    Formation of the but-2-yn-1-yl intermediate: This can be achieved through a coupling reaction between an alkyne and an appropriate halide.

    Introduction of the pyrrolidine ring: The but-2-yn-1-yl intermediate is then reacted with pyrrolidine under suitable conditions to form the pyrrolidin-1-ylbut-2-yn-1-yl intermediate.

    Urea formation: The final step involves the reaction of the pyrrolidin-1-ylbut-2-yn-1-yl intermediate with tert-butyl isocyanate to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the alkyne group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the urea nitrogen or the alkyne carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while reduction could produce saturated or partially reduced compounds.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1-(Tert-butyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea: Similar structure with a piperidine ring instead of a pyrrolidine ring.

    1-(Tert-butyl)-3-(4-(morpholin-1-yl)but-2-yn-1-yl)urea: Contains a morpholine ring instead of a pyrrolidine ring.

    1-(Tert-butyl)-3-(4-(azetidin-1-yl)but-2-yn-1-yl)urea: Features an azetidine ring instead of a pyrrolidine ring.

Uniqueness

3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea is unique due to the specific combination of functional groups and the presence of the pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-tert-butyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-13(2,3)15-12(17)14-8-4-5-9-16-10-6-7-11-16/h6-11H2,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDCBPXSXPZXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC#CCN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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